molecular formula C7H14N2O3 B14731391 Ethyl tert-butyl(nitroso)carbamate CAS No. 6316-15-0

Ethyl tert-butyl(nitroso)carbamate

Cat. No.: B14731391
CAS No.: 6316-15-0
M. Wt: 174.20 g/mol
InChI Key: JZRAQXJTERADSP-UHFFFAOYSA-N
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Description

Ethyl tert-butyl(nitroso)carbamate is a compound that belongs to the class of carbamates. Carbamates are organic compounds derived from carbamic acid. This particular compound is characterized by the presence of an ethyl group, a tert-butyl group, and a nitroso group attached to the carbamate structure. Carbamates are widely used in organic synthesis, particularly as protecting groups for amines due to their stability and ease of removal under mild conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl tert-butyl(nitroso)carbamate can be synthesized through various methods. One common approach involves the reaction of tert-butyl carbamate with ethyl nitrite in the presence of a base. The reaction typically proceeds under mild conditions and yields the desired product with high efficiency .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Ethyl tert-butyl(nitroso)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl tert-butyl(nitroso)carbamate has several applications in scientific research:

    Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.

    Biology: Studied for its potential effects on biological systems, particularly in enzyme inhibition studies.

    Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a drug intermediate.

    Industry: Utilized in the synthesis of various fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of ethyl tert-butyl(nitroso)carbamate involves its interaction with biological molecules. The nitroso group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This interaction can affect various molecular pathways, including those involved in signal transduction and metabolic processes .

Comparison with Similar Compounds

  • Ethyl carbamate
  • tert-Butyl carbamate
  • Methyl carbamate

Comparison: Ethyl tert-butyl(nitroso)carbamate is unique due to the presence of both ethyl and tert-butyl groups, as well as the nitroso group. This combination of functional groups imparts distinct chemical properties and reactivity compared to other carbamates. For example, the nitroso group provides additional sites for oxidation and reduction reactions, which are not present in simpler carbamates like ethyl carbamate or tert-butyl carbamate .

Properties

IUPAC Name

ethyl N-tert-butyl-N-nitrosocarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O3/c1-5-12-6(10)9(8-11)7(2,3)4/h5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZRAQXJTERADSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N(C(C)(C)C)N=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50281665
Record name ethyl tert-butyl(nitroso)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50281665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6316-15-0
Record name NSC22455
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22455
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl tert-butyl(nitroso)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50281665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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